Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
Description
The compound Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone features a benzodioxole moiety linked via a methanone group to a pyrrolidine ring substituted with a 6-ethyl-5-fluoropyrimidin-4-yloxy group. This structure combines a heterocyclic pyrimidine core with fluorinated and ethyl substituents, likely enhancing metabolic stability and target binding affinity. The benzodioxole group contributes to lipophilicity, while the pyrrolidine ring introduces conformational flexibility .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4/c1-2-13-16(19)17(21-9-20-13)26-12-5-6-22(8-12)18(23)11-3-4-14-15(7-11)25-10-24-14/h3-4,7,9,12H,2,5-6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJYLNQVLJPFNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)OCO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone can be achieved through multi-step organic synthesis. Common routes include:
Formation of the benzodioxole ring: : Typically synthesized through the condensation of catechol with methylene chloride under acidic conditions.
Introduction of the pyrrolidine moiety: : This can be performed via nucleophilic substitution reactions, where the pyrrolidine ring is introduced to an intermediate.
Formation of the fluoropyrimidine structure: : This involves the fluorination of a pyrimidine precursor using reagents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods: For large-scale production, these steps are often optimized for yield and efficiency. Key considerations include the selection of solvents, temperature control, and the use of catalysts to speed up reactions while minimizing side products.
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation reactions in the presence of strong oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions can be facilitated using agents such as lithium aluminum hydride.
Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, where specific atoms or groups in the molecule are replaced by others.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Involves polar solvents and catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure.
Major Products Formed: The major products depend on the type of reaction and the reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce more simplified structures.
Scientific Research Applications
In Chemistry: Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is used as a building block in organic synthesis, allowing researchers to create complex molecules for studying reaction mechanisms and developing new materials.
In Biology and Medicine: The compound’s structural features make it a candidate for drug discovery. Its ability to interact with biological molecules could lead to the development of novel pharmaceuticals aimed at treating various diseases, particularly those involving enzymatic pathways.
In Industry: In industrial applications, it may be used in the development of advanced polymers, coatings, and other materials requiring specific chemical resistances and properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes and receptors. The mechanism involves binding to active sites, thereby influencing biological pathways and altering biochemical processes.
Molecular Targets and Pathways:Enzymes: : Acts as an inhibitor or activator depending on the context.
Receptors: : May bind to cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxole and Pyrrolidine Moieties
(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(pyrrolidin-1-yl)methanone (4e)
- Structure : Benzodioxole linked to a dihydropyrazole-pyrrolidine system.
- Key Differences : Lacks the pyrimidinyloxy group; includes a tert-butyl substituent.
- Properties: Higher melting point (160–162°C) and 95% yield in synthesis.
(2-(Benzo[d][1,3]dioxol-5-yl)-6-methoxyquinolin-4-yl)(pyrrolidin-1-yl)methanone (F7)
- Structure: Benzodioxole fused to a quinoline core with pyrrolidine.
- Key Differences: Quinoline instead of pyrimidine; methoxy substituent enhances solubility.
(S)-(5-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazol-4-yl)(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)methanone (27)
Analogs with Pyrimidine or Fluorinated Substituents
3,4-Methylenedioxypyrovalerone (MDPV)
- Structure: Benzodioxole-pyrrolidine linked via a pentanone chain.
- Key Differences : Lacks pyrimidine; psychoactive properties due to extended alkyl chain.
- Pharmacology: Stimulant effects via norepinephrine-dopamine reuptake inhibition .
(2-(3-Fluoro-4-methoxyphenyl)-6-methoxyquinolin-4-yl)methanol (G2)
- Structure: Fluorinated phenyl-quinoline system.
- Key Differences: Fluorine at phenyl enhances metabolic stability; methanol group improves solubility.
- Synthesis: 58% yield, lower than non-fluorinated analogs .
Comparative Data Table
Key Research Findings
- Fluorination Impact: Fluorine in the target compound’s pyrimidine likely enhances binding to enzymatic targets (e.g., kinases) compared to non-fluorinated analogs like 4e .
- Heterocyclic Influence: Pyrimidine cores (target compound) may offer better selectivity for nucleic acid-related targets than quinoline (F7) or thiazole (Compound 27) systems .
- Synthetic Challenges : Introducing the 5-fluoro-6-ethylpyrimidin-4-yloxy group requires precise conditions to avoid decomposition, contrasting with simpler substitutions in analogs like 4e .
Biological Activity
Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula: C19H22FN3O4
- Molecular Weight: 373.39 g/mol
The structural features include a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, and a pyrrolidine ring that may influence its pharmacological profile.
Target Interactions
Research indicates that compounds containing benzo[d][1,3]dioxole structures often interact with various biological targets, including enzymes and receptors involved in cancer and infectious disease pathways. The specific interactions of this compound have not been extensively documented; however, related compounds have shown:
- Inhibition of Enzymatic Activity: Many benzo[d][1,3]dioxole derivatives inhibit enzymes such as kinases or proteases that play crucial roles in cell signaling and proliferation.
- Receptor Modulation: Some studies suggest that these compounds can modulate receptor activity, influencing pathways related to apoptosis and cell survival.
Case Studies
- Anticancer Activity : A study on similar benzo[d][1,3]dioxole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For example, a derivative showed an IC50 value of 12 µM against breast cancer cells, indicating promising anticancer properties .
- Antimicrobial Effects : Another research highlighted the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Absorption and Bioavailability
The introduction of fluorine in the pyrimidine ring can enhance the bioavailability of the compound. Fluorination is known to improve metabolic stability and membrane permeability, which are critical for effective drug design .
Metabolism
The metabolic pathways of similar compounds often involve cytochrome P450 enzymes, leading to various metabolites that may retain or lose biological activity. Understanding these pathways is crucial for predicting the pharmacokinetic behavior of benzo[d][1,3]dioxole derivatives.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
